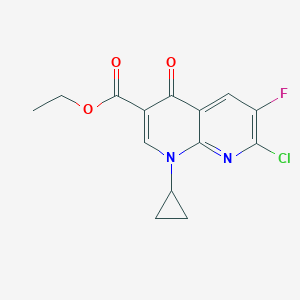

![molecular formula C5H2Cl2N2O2S2 B114310 6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride CAS No. 150020-64-7](/img/structure/B114310.png)

6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride

Overview

Description

6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride is a pharmaceutical intermediate . It is used in the production of benzoylthiophenes, which are allosteric enhancers (AE) of agonist activity at the A1 adenosine receptor .

Molecular Structure Analysis

The molecular formula of this compound is C5H2Cl2N2O2S2 . Its molecular weight is 257.12 g/mol .Physical and Chemical Properties Analysis

The molecular weight of this compound is 257.12 g/mol . Unfortunately, I could not find more detailed information on its physical and chemical properties.Scientific Research Applications

Discovery in 5-HT6 Receptor Ligands

6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride, specifically N1-(6-chloroimidazo[2,1-b][1,3]thiazole-5-sulfonyl)tryptamine, has been identified as a potent and selective 5-HT6 receptor ligand. This compound exhibits high affinity and potency as a full agonist, demonstrating significant potential in modulating brain functions, particularly in relation to disorders such as obsessive-compulsive disorders (Cole et al., 2007).

Electrophilic Reagents in Synthesis

The compound has been used as an efficient electrophilic reagent in nucleophilic substitution reactions, showing a strong dependency on the nature of the nucleophiles used. This property is critical for the regioselective synthesis of various thiazole derivatives (Turov et al., 2014).

Synthesis of Analogs and Derivatives

It has been instrumental in the synthesis of various analogs and derivatives. For instance, its conversion to sulfamoyl derivatives is a key step in the synthesis of 5(4)-aminoimidazole-4(5)-caeboxamide and purine analogs, showcasing its versatility in heterocyclic chemistry (Ofitserov et al., 1976).

Antibacterial and Antiviral Applications

Its derivatives have shown promising antibacterial and antiviral activities. For example, certain thiadiazole sulfonamide derivatives have demonstrated high antibacterial activity against pathogens like Escherichia coli and Staphylococcus aureus, comparable to some established antibiotics (Gadad et al., 2000).

Application in Green Chemistry

The compound has been used in environmentally friendly synthesis methods, such as the Biginelli reaction, indicating its role in advancing green chemistry practices (Morigi et al., 2012).

Antiproliferative and Antitumor Potential

Some derivatives of this compound have shown antiproliferative effects against various cancer cell lines, suggesting its potential in the development of anticancer drugs (Cohen et al., 2012).

Mechanism of Action

Target of Action

The primary target of 6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonyl Chloride is the A1 adenosine receptor . This receptor plays a crucial role in inhibiting adenylate cyclase activity and participating in the suppression of neurotransmitter release.

Mode of Action

This compound acts as an allosteric enhancer . It binds to a site on the A1 adenosine receptor that is distinct from the active site, enhancing the receptor’s response to its agonist.

Biochemical Pathways

The compound’s action on the A1 adenosine receptor affects the adenosine signaling pathway . By enhancing the receptor’s response to adenosine, it can modulate various downstream effects, including the inhibition of adenylate cyclase activity, which in turn decreases the concentration of cyclic adenosine monophosphate (cAMP) in cells.

Pharmacokinetics

It is known to besparingly soluble in water , which may affect its absorption and distribution in the body.

Result of Action

The enhancement of A1 adenosine receptor activity by this compound can lead to a variety of cellular effects. These include the suppression of neurotransmitter release , which can have broad implications for neuronal communication and function.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its solubility in water may affect its bioavailability and distribution within the body . Additionally, it should be stored in a cool, dry place and is incompatible with oxidizing agents , suggesting that its stability and efficacy could be affected by storage conditions.

Safety and Hazards

6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride is classified as a dangerous substance. It causes severe skin burns and eye damage . Precautionary measures include wearing protective gloves, clothing, eye protection, and face protection. If swallowed, one should rinse the mouth and avoid inducing vomiting. If it comes into contact with the skin or hair, contaminated clothing should be removed immediately .

Properties

IUPAC Name |

6-chloroimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2N2O2S2/c6-3-4(13(7,10)11)9-1-2-12-5(9)8-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APRATEMYDZDYJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=NC(=C(N21)S(=O)(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90384104 | |

| Record name | 6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150020-64-7 | |

| Record name | 6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloroimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Oxo-2-phenylethyl)thio]nicotinic acid](/img/structure/B114230.png)

![4-Methylpyrido[3,4-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B114234.png)

![(4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4R,5R)-5-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B114237.png)

![(2R)-2-[(2-azaniumylacetyl)amino]butanoate](/img/structure/B114243.png)

![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-hydroxy-, (1R-endo)-(9CI)](/img/structure/B114246.png)

![Ethyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride](/img/structure/B114258.png)